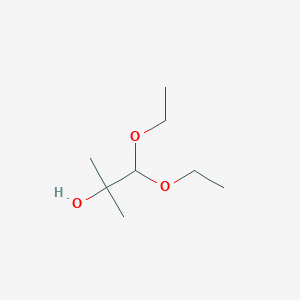

1,1-Diethoxy-2-methylpropan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1-Diethoxy-2-methyl-2-propanol is an intermediate in the synthesis of metabolites of docetaxel, an antimitotic agent that promotes the assembly of micro-tubules and inhibits their de-polymerization to free tubulin.

Aplicaciones Científicas De Investigación

Engineered Enzymes in Biofuel Production

The use of 1,1-Diethoxy-2-methylpropan-2-ol in biofuel production is highlighted by the engineering of ketol-acid reductoisomerase and alcohol dehydrogenase enzymes. This engineering enables anaerobic production of 2-methylpropan-1-ol (isobutanol), a promising biofuel, in Escherichia coli. The engineered pathway allows for the anaerobic conversion of glucose to isobutanol, overcoming cofactor imbalance issues and achieving 100% theoretical yield, thereby enhancing the commercial viability of biofuels (Bastian et al., 2011).

Catalytic Hydrocarbonylation

Catalysis in Organic Synthesis

The hydrocarbonylation of prop-2-ene-1-ol catalyzed by rhodium triethylphosphine complexes is instrumental in producing butane-1,4-diol and 2-methylpropan-1-ol. This process, critical in organic synthesis, involves complex reaction mechanisms, including the formation of vinyl alcohol as a primary product followed by tautomerism and hydrogenation. The study provides insights into the catalytic cycle and the factors influencing the production of specific products (Simpson et al., 1996).

Modified Carbohydrates Synthesis

Synthesis of Modified Carbohydrates

Research in carbohydrate chemistry involves the treatment of selected derivatives with propane-1,3-dithiol, leading to the formation of modified carbohydrates. These compounds are instrumental in the development of new carbohydrate analogues, showcasing the versatility of this compound in synthesizing complex organic molecules with potential applications in various scientific fields (Valdersnes et al., 2012).

Chemical Reactivity Studies

Investigation of Chemical Reactivity

Studies on this compound involve understanding its reactivity towards various reagents. Research in this area reveals the selective addition reactions at the oxo moiety, providing insights into the compound's chemical behavior and potential applications in fine chemical synthesis (Leiren et al., 2013).

Safety and Hazards

The safety information for “1,1-Diethoxy-2-methylpropan-2-ol” includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Mecanismo De Acción

Target of Action

1,1-Diethoxy-2-methylpropan-2-ol is a chemical compound that is used as an intermediate in the synthesis of metabolites of docetaxel . Docetaxel is an antimitotic agent that promotes the assembly of microtubules and inhibits their depolymerization .

Mode of Action

It is known to be involved in the oxidation of primary alcohols to carboxylic acids . This process involves the formation of a chromate ester intermediate, which is then oxidized to form an aldehyde . The aldehyde is further oxidized to yield a carboxylic acid .

Biochemical Pathways

The compound is involved in the oxidation of primary alcohols to carboxylic acids, a key process in organic chemistry . This reaction is part of larger biochemical pathways involving the metabolism of alcohols and acids.

Result of Action

The primary result of the action of this compound is the oxidation of primary alcohols to carboxylic acids . This can have various downstream effects depending on the specific alcohol and acid involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals, temperature, and pH can affect the rate and extent of the oxidation reaction . Additionally, the compound’s action, efficacy, and stability can be affected by storage conditions .

Propiedades

IUPAC Name |

1,1-diethoxy-2-methylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-5-10-7(11-6-2)8(3,4)9/h7,9H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAAZZWQBFPXGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C)(C)O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2527349.png)

![1-(2,4-Dimethylphenyl)-5-(2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2527350.png)

![3-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B2527354.png)

![N-[4-(4-Fluorophenyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2527359.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2527360.png)

![4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2527362.png)

![4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B2527367.png)